Cas no 1249581-67-6 (5-cyclopropyl-4-nitro-1H-pyrazole)
5-cyclopropyl-4-nitro-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
-
- 3-Cyclopropyl-4-nitro-1H-pyrazole
- 5-cyclopropyl-4-nitro-1H-pyrazole
- EN300-133171
- AKOS010654828
- AKOS032960615
- DB-204583
- MFCD16249530
- CS-0142520
- F14734
- 1249581-67-6
- SCHEMBL2554448
- ZZB58167
- WRYNUOFZIOHDEB-UHFFFAOYSA-N
- DS-19479
- Z815438936
- MFCD14658057
- SY152417
- 2-Cyclopropyl-3-nitro-1H-pyrazole
-
- MDL: MFCD16249530
- Inchi: 1S/C6H7N3O2/c10-9(11)5-3-7-8-6(5)4-1-2-4/h3-4H,1-2H2,(H,7,8)
- InChI Key: WRYNUOFZIOHDEB-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=NNC=1C1CC1)=O
Computed Properties
- Exact Mass: 153.053826475g/mol
- Monoisotopic Mass: 153.053826475g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 175
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 74.5Ų
Experimental Properties
- Boiling Point: 345.1±30.0°C at 760 mmHg
5-cyclopropyl-4-nitro-1H-pyrazole Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Sealed in dry,Room Temperature
5-cyclopropyl-4-nitro-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A185808-100mg |
3-Cyclopropyl-4-nitro-1H-pyrazole |
1249581-67-6 | 97% | 100mg |
$8.0 | 2024-04-25 | |
| Ambeed | A185808-250mg |
3-Cyclopropyl-4-nitro-1H-pyrazole |
1249581-67-6 | 97% | 250mg |
$13.0 | 2024-04-25 | |
| Ambeed | A185808-1g |
3-Cyclopropyl-4-nitro-1H-pyrazole |
1249581-67-6 | 97% | 1g |
$47.0 | 2024-04-25 | |
| Ambeed | A185808-5g |
3-Cyclopropyl-4-nitro-1H-pyrazole |
1249581-67-6 | 97% | 5g |
$231.0 | 2024-04-25 | |
| Apollo Scientific | OR962920-1g |
2-Cyclopropyl-3-nitro-1H-pyrazole |
1249581-67-6 | 98% | 1g |
£70.00 | 2025-02-21 | |
| Chemenu | CM248478-1g |
3-Cyclopropyl-4-nitro-1H-pyrazole |
1249581-67-6 | 95+% | 1g |
$223 | 2021-08-04 | |
| Chemenu | CM248478-5g |
3-Cyclopropyl-4-nitro-1H-pyrazole |
1249581-67-6 | 95+% | 5g |
$649 | 2021-08-04 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY152417-1g |
3-Cyclopropyl-4-nitro-1H-pyrazole |
1249581-67-6 | ≥95% | 1g |
¥342.0 | 2023-09-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DK952-1g |
5-cyclopropyl-4-nitro-1H-pyrazole |
1249581-67-6 | 97% | 1g |
1086.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DK952-50mg |
5-cyclopropyl-4-nitro-1H-pyrazole |
1249581-67-6 | 97% | 50mg |
127.0CNY | 2021-07-12 |
5-cyclopropyl-4-nitro-1H-pyrazole Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on 5-cyclopropyl-4-nitro-1H-pyrazole
5-Cyclopropyl-4-nitro-1H-pyrazole (CAS No. 1249581-67-6): A Versatile Heterocyclic Compound in Modern Chemistry
5-Cyclopropyl-4-nitro-1H-pyrazole (CAS 1249581-67-6) is a structurally unique heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This nitropyrazole derivative features a cyclopropyl substituent at the 5-position and a nitro group at the 4-position, creating a molecular architecture that offers remarkable potential for various applications. The compound's pyrazole core is particularly valuable in medicinal chemistry due to its ability to serve as a bioisostere for other aromatic systems.
Recent studies highlight the growing importance of 5-cyclopropyl-4-nitro-1H-pyrazole in drug discovery programs. Its nitro-pyrazole scaffold demonstrates excellent hydrogen bonding capabilities, making it a promising building block for kinase inhibitors and other therapeutic agents. Researchers are particularly interested in its potential applications for anti-inflammatory compounds and central nervous system (CNS) targets, aligning with current pharmaceutical trends toward novel neuroprotective agents.
The synthesis of 5-cyclopropyl-4-nitro-1H-pyrazole typically involves cyclization reactions starting from appropriate cyclopropane-containing precursors. Modern synthetic approaches emphasize atom-economical methods and green chemistry principles, reflecting the industry's shift toward sustainable production. Analytical characterization of this compound typically employs HPLC analysis, mass spectrometry, and NMR spectroscopy to ensure purity and structural confirmation.
In material science applications, 5-cyclopropyl-4-nitro-1H-pyrazole derivatives have shown promise as precursors for energetic materials with balanced performance characteristics. The cyclopropyl group contributes to thermal stability while the nitro functionality provides the necessary oxygen balance, making these compounds interesting subjects for advanced material development.
The global market for pyrazole-based compounds like 1249581-67-6 continues to expand, driven by increasing demand from the pharmaceutical and specialty chemicals sectors. Current market analysis suggests particular growth in Asia-Pacific regions, where research into nitrogen-rich heterocycles is receiving substantial investment. Regulatory considerations for this compound vary by jurisdiction, but it generally falls under standard laboratory chemical handling protocols.
Recent patent literature reveals innovative applications of 5-cyclopropyl-4-nitro-1H-pyrazole in crop protection formulations and veterinary medicines. Its structural features enable interactions with biological targets that are being explored for next-generation pest control agents and antiparasitic drugs. These developments align with growing concerns about food security and animal health worldwide.
From a chemical reactivity perspective, the nitro group in 1249581-67-6 offers multiple transformation possibilities, including reduction to amino derivatives or participation in nucleophilic aromatic substitution reactions. The cyclopropyl moiety introduces interesting steric and electronic effects that influence the compound's reactivity pattern, making it a fascinating subject for mechanistic studies.
Storage and handling of 5-cyclopropyl-4-nitro-1H-pyrazole require standard laboratory precautions. While not classified as highly hazardous, proper chemical safety protocols should be followed, including the use of personal protective equipment and adequate ventilation. The compound is typically stable under recommended storage conditions but should be protected from strong oxidizers and extreme temperatures.
Future research directions for CAS 1249581-67-6 may explore its potential in catalysis and coordination chemistry, where the pyrazole nitrogen atoms could serve as ligands for transition metals. Additionally, computational chemistry approaches are being employed to predict novel biological activities of 5-cyclopropyl-4-nitro-1H-pyrazole derivatives, accelerating the discovery of new applications.
The environmental fate of nitropyrazole compounds like 1249581-67-6 is an area of active investigation, particularly regarding biodegradation pathways and ecotoxicological profiles. These studies are increasingly important as regulatory requirements for chemical sustainability become more stringent globally.
In analytical chemistry, 5-cyclopropyl-4-nitro-1H-pyrazole serves as an interesting model compound for method development. Its distinct UV-Vis absorption characteristics and mass spectral fragmentation pattern make it useful for analytical method validation and instrument calibration in pharmaceutical analysis.
The compound's structure-activity relationships continue to be explored through systematic modification of its functional groups. Current medicinal chemistry strategies focus on optimizing the pharmacokinetic properties of pyrazole-containing drug candidates, with particular attention to bioavailability and metabolic stability improvements.
Industrial scale-up considerations for 5-cyclopropyl-4-nitro-1H-pyrazole production involve optimization of yield, purity, and cost-effectiveness. Continuous flow chemistry approaches are being investigated as potential improvements over traditional batch synthesis methods, reflecting broader trends in process chemistry innovation.
Academic and industrial researchers frequently search for information about nitropyrazole synthesis, cyclopropyl-substituted heterocycles, and CAS 1249581-67-6 applications, indicating sustained interest in this chemical space. The compound's versatility ensures its continued relevance across multiple scientific disciplines and industrial sectors.
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